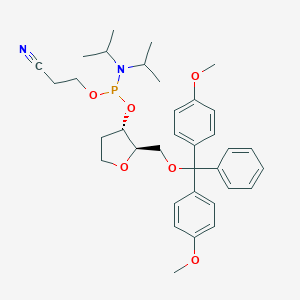

dSPACER

Description

Properties

IUPAC Name |

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSDLJMHWJDHL-JUWSMZLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Understanding Abasic Sites in DNA Damage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abasic (AP) sites are one of the most common and significant forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as a key intermediate in the base excision repair (BER) pathway. If left unrepaired, these non-coding lesions are potent blocks to DNA replication and transcription, and are highly mutagenic. This guide provides a comprehensive technical overview of the formation, chemical properties, and cellular processing of AP sites. It details the enzymatic pathways responsible for their repair, with a focus on the key enzymes involved, and presents quantitative data on their kinetics. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of AP sites, and discusses their role in mutagenesis and as emerging therapeutic targets in cancer.

Formation and Chemical Nature of Abasic Sites

Apurinic/apyrimidinic (AP) sites are locations in the DNA backbone where a nucleobase has been lost, leaving a deoxyribose sugar.[1][2][3][4] This loss can occur through two primary mechanisms:

-

Spontaneous Hydrolysis: The N-glycosidic bond linking the base to the deoxyribose sugar is susceptible to spontaneous hydrolysis.[2][5] Depurination, the loss of a purine base (adenine or guanine), is significantly more frequent than depyrimidination (loss of cytosine or thymine).[6][7] It is estimated that thousands of purine bases are lost per cell per day through this process.[1][2][6][7]

-

Enzymatic Removal: As a central intermediate in the Base Excision Repair (BER) pathway, AP sites are generated by the action of DNA glycosylases.[1][2][5] These enzymes recognize and excise damaged or inappropriate bases (e.g., oxidized, alkylated, or deaminated bases) by cleaving the N-glycosidic bond.[1][2][5]

The deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a reactive open-chain aldehyde form.[2][8] This aldehyde group makes the AP site chemically unstable and susceptible to further reactions, including strand cleavage via β-elimination.[2][9]

Quantitative Data on Abasic Site Formation

The frequency of spontaneous base loss is a critical parameter in understanding the basal level of DNA damage. The following table summarizes the estimated rates of depurination and depyrimidination in a mammalian cell.

| Type of Base Loss | Estimated Events per Cell per Day | References |

| Depurination | 5,000 - 10,000 | [1][6][7] |

| Depyrimidination | 250 - 500 | [10] |

The Base Excision Repair Pathway for Abasic Sites

The primary cellular defense against the deleterious effects of AP sites is the Base Excision Repair (BER) pathway.[3][11] This highly coordinated process involves a series of enzymes that act in succession to restore the integrity of the DNA. The core of the BER pathway can be divided into two main sub-pathways: short-patch BER and long-patch BER.

Short-Patch Base Excision Repair

Short-patch BER is the predominant pathway for the repair of a single AP site and involves the replacement of a single nucleotide. The key steps are:

-

AP Site Recognition and Incision: AP Endonuclease 1 (APE1) is the major human AP endonuclease.[12][13] It recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (dRP) terminus.[12][13]

-

dRP Excision: DNA Polymerase β (Pol β) possesses a dRP lyase activity in its N-terminal domain, which removes the 5'-dRP moiety.[14]

-

DNA Synthesis: Pol β then fills the single-nucleotide gap by inserting the correct nucleotide.[14]

-

Ligation: DNA Ligase IIIα (LIG3A), in complex with its scaffolding partner XRCC1, seals the remaining nick in the DNA backbone.[12]

Long-Patch Base Excision Repair

Long-patch BER is an alternative pathway that involves the synthesis of a longer stretch of DNA (2-10 nucleotides). This pathway is often utilized when the 5'-dRP terminus is modified and cannot be readily removed by Pol β. The key steps diverge after the initial incision by APE1 and involve different enzymes for DNA synthesis and ligation.

Protein-Protein Interactions in BER

The efficiency of the BER pathway relies on a highly coordinated series of protein-protein interactions, often orchestrated by the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[1][12] XRCC1 interacts with multiple BER proteins, including DNA glycosylases, APE1, Pol β, and DNA Ligase IIIα, facilitating the handoff of the DNA intermediate between the different enzymatic steps.[1][12] Poly(ADP-ribose) polymerase 1 (PARP1) also plays a crucial role in sensing the DNA strand break and recruiting the BER machinery.[3]

Signaling Pathway for Short-Patch Base Excision Repair

Caption: The core steps of the short-patch base excision repair pathway for abasic sites.

Key Enzymes in Abasic Site Processing

DNA Glycosylases

DNA glycosylases are a diverse family of enzymes that initiate the BER pathway by recognizing and excising specific types of damaged or inappropriate bases. They are categorized as either monofunctional or bifunctional.

-

Monofunctional Glycosylases: These enzymes possess only glycosylase activity, cleaving the N-glycosidic bond to create an intact AP site.[13] Examples include Uracil-DNA glycosylase (UNG) and single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1).

-

Bifunctional Glycosylases: These enzymes have both glycosylase and AP lyase activity. After excising the damaged base, they also incise the DNA backbone at the 3' side of the AP site via a β-elimination reaction.[13] Examples include 8-oxoguanine DNA glycosylase (OGG1) and endonuclease III homolog 1 (NTHL1).

AP Endonuclease 1 (APE1)

APE1 is a crucial enzyme in BER, responsible for processing the AP sites generated by DNA glycosylases.[12] It is a highly efficient enzyme that incises the phosphodiester backbone 5' to the AP site, creating the necessary 3'-OH terminus for DNA polymerase activity.[12][13] The kinetic parameters of APE1 have been extensively studied, revealing a very rapid catalytic rate.

Quantitative Data on Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in BER are critical for maintaining genomic integrity. The following tables summarize key kinetic parameters for human APE1 and the efficiency of translesion synthesis by various DNA polymerases when encountering an abasic site.

Table 1: Kinetic Parameters of Human APE1

| Substrate | kcat (s-1) | Km (nM) | References |

| Authentic AP site | ≥ 700 | N/A | [15] |

| Tetrahydrofuran (THF) analog | ≥ 700 | N/A | [15] |

| Reduced AP site | ≥ 700 | N/A | [15] |

| (CAG)6 repeat with AP site | 0.011 | 23 | [16] |

Note: The catalytic rate (kchemistry) for APE1 on standard AP sites is faster than the resolution of rapid quench flow instrumentation.

Table 2: Translesion Synthesis (TLS) Efficiency Across an Abasic Site

| Human DNA Polymerase | Primary Nucleotide Inserted | Relative Insertion Efficiency | Extension Capability | References |

| Pol α (B-family) | A (85%) | Severely blocked | Poor | [2][17] |

| Pol δ / PCNA (B-family) | A (58%) | Moderate | Efficient | [2][17] |

| Pol η (Y-family) | T, A | Moderate | Efficient | [2][17][18] |

| Pol ι (Y-family) | T, G, A | High | Poor (stops after insertion) | [2][17] |

| Pol κ (Y-family) | C, A | Low | Poor | [2][17] |

| REV1 (Y-family) | C | Moderate | Poor (stops after insertion) | [2][17] |

Experimental Protocols for Studying Abasic Sites

Protocol 1: Quantification of Abasic Sites in Genomic DNA using the Aldehyde Reactive Probe (ARP) Assay

This protocol describes a widely used method for the detection and quantification of AP sites based on their reaction with an aldehyde-reactive probe (ARP), which contains a biotin tag.

Materials:

-

Genomic DNA sample

-

ARP solution (e.g., N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Positively charged nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., Starting Block)

-

Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

DNA Preparation: Isolate genomic DNA using a standard method that avoids high temperatures to prevent the artificial generation of AP sites.[5] Quantify the DNA concentration and purity using a spectrophotometer.

-

ARP Labeling: a. In a microcentrifuge tube, mix 5 µg of genomic DNA with ARP solution to a final concentration of 1-2 mM in TE buffer.[19][20] b. Incubate the reaction at 37°C for 1 hour.[19][20]

-

Purification of Labeled DNA: a. Purify the ARP-labeled DNA by phenol:chloroform extraction followed by ethanol precipitation.[19] b. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

-

Dot Blotting: a. Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice.[19] b. Spot serial dilutions of the labeled DNA onto a positively charged nylon membrane. c. UV-crosslink the DNA to the membrane.[19]

-

Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with a solution of Streptavidin-HRP in blocking buffer for 30-60 minutes at room temperature.[19][21] c. Wash the membrane extensively with a suitable wash buffer (e.g., TBST). d. Apply the chemiluminescent HRP substrate and immediately image the membrane using a suitable imaging system.

-

Quantification: Quantify the signal intensity of the dots and compare to a standard curve generated using DNA with a known number of AP sites.

Experimental Workflow for ARP Assay

Caption: A typical workflow for the quantification of abasic sites using the ARP assay.

Protocol 2: In Vitro Assay for AP Endonuclease Activity

This protocol describes a gel-based assay to measure the incision activity of an AP endonuclease, such as APE1, on a DNA substrate containing a site-specific abasic site.

Materials:

-

Purified AP endonuclease (e.g., recombinant human APE1)

-

Oligonucleotide substrate containing a single abasic site analog (e.g., a tetrahydrofuran [THF] moiety), 5'-end labeled with 32P

-

Complementary unlabeled oligonucleotide

-

Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

Stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager system

Procedure:

-

Substrate Preparation: a. Anneal the 32P-labeled oligonucleotide containing the AP site analog with its complementary strand to create a double-stranded DNA substrate.

-

Enzyme Reaction: a. Prepare reaction tubes on ice. b. Add the reaction buffer, followed by the radiolabeled DNA substrate to a final concentration in the low nanomolar range (e.g., 10-50 nM). c. Initiate the reaction by adding the purified AP endonuclease to a final concentration typically lower than the substrate for multiple-turnover kinetics (e.g., 1-5 nM). d. Incubate the reactions at 37°C. e. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots and quench the reaction by adding them to an equal volume of stop buffer.[22]

-

Analysis of Reaction Products: a. Denature the samples by heating at 95°C for 5 minutes.[22] b. Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis (PAGE).[8] c. Visualize the gel using a phosphorimager.

-

Data Analysis: a. Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product. b. Calculate the percentage of product formation at each time point. c. Plot the percentage of product versus time to determine the reaction rate.

Biological Consequences and Therapeutic Implications

Mutagenesis

If not repaired, AP sites are a major source of mutagenesis during DNA replication.[2] When a replicative DNA polymerase encounters an AP site, it can stall.[1] To bypass the lesion, specialized translesion synthesis (TLS) polymerases are recruited.[2] These TLS polymerases often insert a nucleotide opposite the non-instructional AP site in a template-independent manner. In E. coli, there is a strong preference for inserting an adenine, known as the "A-rule".[1] In humans, the situation is more complex, with different polymerases showing different insertion preferences (see Table 2).[17] This misincorporation of a base can lead to point mutations in the subsequent round of replication.

Therapeutic Targeting of Abasic Sites

The critical role of the BER pathway, and specifically the processing of AP sites, in cell survival has made it an attractive target for cancer therapy. Many chemotherapeutic agents, such as alkylating agents, induce DNA damage that is processed by BER, leading to the formation of AP sites.[9] Inhibiting the repair of these AP sites can potentiate the cytotoxic effects of these drugs.[9] Strategies being explored include:

-

Inhibition of APE1: Small molecule inhibitors of APE1 are being developed to block the incision of AP sites, leading to an accumulation of these toxic lesions.

-

Targeting AP sites directly: Compounds that bind to and cleave AP sites can create more complex and difficult-to-repair DNA lesions, such as double-strand breaks, enhancing cancer cell death.[21] This approach shows promise for synergizing the effects of drugs like temozolomide, even in mismatch repair-deficient tumors.[21]

References

- 1. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translesion Synthesis Across Abasic Lesions by Human B-family and Y-family DNA Polymerases α, δ, η, ι, κ, and REV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unified view of base excision repair: lesion-dependent protein complexes regulated by post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efficiency of the translesion synthesis across abasic sites by mitochondrial DNA polymerase is low in mitochondria of 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. DNA Repair - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Depurination - Wikipedia [en.wikipedia.org]

- 8. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct detection and quantification of abasic sites for in vivo studies of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Number of depurination events - Mammalian tissue culture cell - BNID 100444 [bionumbers.hms.harvard.edu]

- 11. protein.bio.msu.ru [protein.bio.msu.ru]

- 12. mdpi.com [mdpi.com]

- 13. eubopen.org [eubopen.org]

- 14. Kinetics and Thermodynamics of DNA Processing by Wild Type DNA-Glycosylase Endo III and Its Catalytically Inactive Mutant Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transient-state kinetics of apurinic/apyrimidinic (AP) endonuclease 1 acting on an authentic AP site and commonly-used substrate analogs: The effect of diverse metal ions and base mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APE1 incision activity at abasic sites in tandem repeat sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Translesion synthesis across abasic lesions by human B-family and Y-family DNA polymerases α, δ, η, ι, κ, and REV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of accurate translesion synthesis by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 21. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of Endoribonuclease Active Site of Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of dSpacer in DNA Repair Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, understanding the mechanisms of DNA repair is paramount. The cellular machinery that safeguards the integrity of our genome is a complex and fascinating area of study, with implications for a wide range of diseases, including cancer and neurodegenerative disorders. One of the most common forms of DNA damage is the formation of abasic (AP) sites, where a nucleobase is lost from the DNA backbone. To investigate the repair of these lesions, researchers rely on sophisticated tools that can mimic this type of damage in a controlled manner. The dSpacer is a synthetic abasic site analog that has become an invaluable tool in the study of DNA repair, particularly the Base Excision Repair (BER) pathway.[1] This technical guide provides an in-depth overview of the role of this compound in DNA repair studies, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The this compound is a 1',2'-Dideoxyribose modification that can be incorporated into synthetic oligonucleotides to create a stable mimic of an apurinic/apyrimidinic (AP) site.[2] Unlike naturally occurring AP sites, which can be unstable, the this compound provides a robust substrate for studying the enzymes and cellular processes involved in their repair.[2] This stability is crucial for a variety of in vitro and in vivo experimental settings, allowing for precise and reproducible investigations into the kinetics and mechanisms of DNA repair enzymes.

Core Concepts: The Base Excision Repair Pathway

The primary cellular pathway responsible for repairing abasic sites is the Base Excision Repair (BER) pathway. The introduction of a this compound into a DNA duplex provides a specific substrate to dissect the key steps of this process. The BER pathway can be broadly categorized into two sub-pathways: short-patch BER and long-patch BER.

Short-Patch BER: This is the major sub-pathway and involves the replacement of a single nucleotide. The key enzymatic steps are:

-

Recognition and Incision: The AP endonuclease 1 (APE1) recognizes the abasic site (mimicked by this compound) and cleaves the phosphodiester backbone immediately 5' to the lesion.[3][4]

-

Gap Filling: DNA polymerase β (Pol β) binds to the incised site and removes the 5' deoxyribose phosphate (dRP) moiety and fills the single-nucleotide gap.

-

Ligation: DNA ligase III (in complex with XRCC1) seals the nick in the DNA backbone, completing the repair process.

Long-Patch BER: This sub-pathway is utilized when the 5' end of the nick cannot be readily processed by Pol β. It involves the synthesis of 2-10 nucleotides. Key players in this pathway include DNA polymerases δ and ε, Proliferating Cell Nuclear Antigen (PCNA), and Flap endonuclease 1 (FEN1).

The following diagram illustrates the central role of the this compound as a substrate in interrogating the BER pathway.

Quantitative Analysis of DNA Repair Enzymes

The use of this compound-containing oligonucleotides has enabled the quantitative characterization of the kinetic parameters of key BER enzymes. This data is crucial for understanding the efficiency and fidelity of the repair process and for developing inhibitors that could be used as therapeutic agents.

Table 1: Kinetic Parameters of APE1 Cleavage Activity

The following table summarizes the pre-steady-state kinetic rates for APE1 cleavage of various DNA substrates, including those mimicking intermediates at a stalled replication fork which can contain abasic sites. The data highlights the efficiency of APE1 on different structures.

| Substrate | k_obs (s⁻¹) | k_ss (s⁻¹) | Fold Decrease in k_obs (vs. dsDNA) | Fold Decrease in k_ss (vs. dsDNA) |

| Duplex DNA (dsDNA) | 129 ± 12 | 1.7 ± 0.07 | - | - |

| Pri-Tel Junction (PTJ) | 10 ± 0.9 | 0.27 ± 0.01 | 12.9 | 6.3 |

| Single-stranded DNA (ssDNA) | 2 ± 0.2 | 0.15 ± 0.018 | 64.5 | 11.3 |

Data adapted from a study on APE1 cleavage at stalled replication fork mimics. k_obs represents the observed rate of the first turnover, and k_ss represents the steady-state rate of product release.[4][5]

Table 2: Kinetic Parameters of Uracil-DNA Glycosylase (UDG)

While not directly acting on this compound, DNA glycosylases are the enzymes that create abasic sites in the first step of BER. Understanding their kinetics is essential to understanding the entire pathway. The following data is for a UDG acting on a uracil-containing DNA duplex, the product of which is an abasic site.

| Substrate | K_m (nM) | V_max (nM/s) | k_cat (s⁻¹) |

| G:U mismatch | 50 | 0.98 | 9.31 |

Data from a study using a mass spectrometry-based assay to measure UDG activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound-containing oligonucleotides to study DNA repair.

Protocol 1: In Vitro APE1 Cleavage Assay

This assay is used to measure the endonuclease activity of APE1 on a this compound-containing DNA substrate.

Materials:

-

Purified recombinant human APE1 protein

-

Custom-synthesized DNA oligonucleotide containing a single this compound, fluorescently labeled (e.g., with 6-FAM on the 5' end)

-

Complementary unlabeled DNA oligonucleotide

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Formamide loading buffer

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Fluorescence imager

Procedure:

-

Substrate Annealing: Mix the fluorescently labeled this compound-containing oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the DNA duplex.

-

Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing the annealed DNA substrate (e.g., 100 nM final concentration) in the APE1 reaction buffer.

-

Initiate Reaction: Add purified APE1 protein to the reaction mixture to a final concentration of, for example, 1 nM. The optimal enzyme concentration may need to be determined empirically.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 1, 5, 10, 20 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of formamide loading buffer.

-

Gel Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA, then load onto a denaturing polyacrylamide gel. Run the gel until the cleaved and uncleaved products are well-separated.

-

Visualization and Quantification: Visualize the fluorescently labeled DNA bands using a fluorescence imager. The amount of cleaved product can be quantified as a percentage of the total DNA in the lane.

References

- 1. AP site - Wikipedia [en.wikipedia.org]

- 2. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APE1 distinguishes DNA substrates in exonucleolytic cleavage by induced space-filling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insight into AP-endonuclease 1 cleavage of abasic sites at stalled replication fork mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Introduction to dSPACER as a synthetic abasic site

An In-Depth Technical Guide to dSPACER as a Synthetic Abasic Site for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, a synthetic abasic site analog, serves as a crucial tool in the study of DNA damage and repair. It is a tetrahydrofuran derivative that mimics the apurinic/apyrimidinic (AP) sites naturally found in DNA.[1][2] These natural AP sites are unstable lesions that arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway.[1][2] Due to their inherent instability, natural AP sites are not well-suited for many experimental applications. This compound overcomes this limitation by providing a stable mimic of the abasic site, enabling detailed investigations into DNA repair mechanisms, DNA-protein interactions, and the development of targeted therapeutics.[1][2]

The structure of this compound is chemically more stable than the natural abasic site, allowing it to be incorporated into synthetic oligonucleotides and withstand the conditions of chemical DNA synthesis and purification.[1][2] This stability makes it an invaluable substrate for a variety of biochemical and biophysical assays.

Core Applications of this compound

This compound is utilized in a wide range of applications within molecular biology, biochemistry, and drug development:

-

Studying DNA Repair Pathways: this compound-containing oligonucleotides are instrumental in dissecting the mechanisms of the Base Excision Repair (BER) pathway. They serve as stable substrates for key BER enzymes such as AP Endonuclease 1 (APE1) and DNA glycosylases.

-

Investigating DNA-Protein Interactions: By incorporating this compound into DNA probes, researchers can study the binding and activity of proteins that recognize and act upon abasic sites.

-

Drug Discovery and Development: this compound can be used to screen for and characterize inhibitors of DNA repair enzymes, which are promising targets for cancer therapy.

-

Understanding Mutagenesis: The use of this compound in templates for DNA polymerases allows for the study of translesion synthesis (TLS), a process by which cells bypass DNA damage during replication, often leading to mutations.[3]

Quantitative Data on this compound and Abasic Site Processing

The following tables summarize key quantitative data related to the stability of DNA containing abasic sites and the kinetics of their processing by the major human AP endonuclease, APE1.

| Parameter | DNA with Natural AP Site | DNA with this compound | Reference |

| Melting Temperature (Tm) | Significant decrease (destabilizing) | Destabilizing, but less so than a natural AP site | [4] |

| Change in Hybridization Free Energy (ΔΔG°37) | Position-dependent destabilization | Position-dependent destabilization | [4] |

Table 1: Thermodynamic Stability of DNA Containing Abasic Sites. The presence of an abasic site, whether natural or a synthetic mimic like this compound, generally destabilizes the DNA duplex. The exact change in melting temperature and free energy is dependent on the sequence context and the position of the abasic site within the duplex.[4]

| Substrate | Kd,app (nM) | kobs (s⁻¹) | kss (s⁻¹) | Reference |

| dsDNA with natural AP site | 0.4 ± 0.1 | 129 ± 10 | 1.7 ± 0.1 | [5][6] |

| Primer-template junction with AP site | 1.2 ± 0.1 | 10 ± 1 | 2.7 ± 0.21 | [5][6] |

| ssDNA with AP site | 22 ± 3 | - | - | [5] |

Table 2: Pre-steady-state kinetic parameters of wild-type APE1 cleavage of various abasic DNA substrates. These data illustrate how the structure of the DNA substrate influences the binding affinity and cleavage efficiency of APE1. While direct comparative kinetic data for this compound is limited, its stability suggests it would be processed by APE1, though potentially with different kinetics than a natural, more labile AP site.

Signaling Pathways and Experimental Workflows

Base Excision Repair (BER) Pathway

The Base Excision Repair pathway is the primary mechanism for repairing abasic sites in cells. The following diagram illustrates the key steps and enzymes involved.

Caption: The Base Excision Repair (BER) pathway for abasic sites.

Experimental Workflow: In Vitro BER Assay with this compound

This workflow outlines a typical in vitro assay to study the repair of a this compound-containing oligonucleotide by cell extracts or purified enzymes.

Caption: Workflow for an in vitro Base Excision Repair assay using a this compound substrate.

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

Objective: To synthesize an oligonucleotide containing a this compound modification at a specific position.

Materials:

-

This compound CE Phosphoramidite

-

Standard DNA synthesis reagents and solvents

-

Automated DNA synthesizer

-

Ammonia or other deprotection solution

-

HPLC or PAGE purification system

Methodology:

-

Synthesis:

-

Program the desired oligonucleotide sequence into the DNA synthesizer.

-

At the position where the this compound is to be incorporated, program the synthesizer to use the this compound CE Phosphoramidite.

-

Standard coupling protocols are typically sufficient for the incorporation of this compound phosphoramidite.[7]

-

Complete the synthesis of the oligonucleotide.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the solid support and deprotect the bases using standard ammonia treatment or other appropriate deprotection chemistry. This compound is stable to these conditions.[7]

-

-

Purification:

-

Quality Control:

-

Verify the mass and purity of the final product using MALDI-TOF mass spectrometry or analytical HPLC.

-

Protocol 2: In Vitro Base Excision Repair (BER) Assay

Objective: To measure the repair of a this compound-containing DNA duplex by cell-free extracts or purified BER enzymes.

Materials:

-

Purified this compound-containing oligonucleotide (radiolabeled or fluorescently labeled)

-

Complementary unlabeled oligonucleotide

-

Cell-free extract or purified APE1, DNA Polymerase β, and DNA Ligase

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

dNTPs

-

ATP

-

Stop solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Methodology:

-

Substrate Preparation:

-

5'-end label the this compound-containing oligonucleotide with ³²P using T4 polynucleotide kinase or with a fluorescent dye.

-

Anneal the labeled oligonucleotide to its complementary strand to form a duplex substrate.

-

-

Repair Reaction:

-

Set up the repair reaction by combining the DNA substrate, cell extract or purified enzymes, dNTPs, and ATP in the reaction buffer.

-

Incubate the reaction at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the labeled DNA fragments by autoradiography or fluorescence scanning.

-

The appearance of a shorter cleavage product indicates incision by APE1, while the restoration of the full-length product indicates completed repair.

-

Quantify the band intensities to determine the rate of repair.

-

Protocol 3: Translesion Synthesis (TLS) Assay

Objective: To investigate the ability of a DNA polymerase to bypass a this compound lesion in a template strand.

Materials:

-

Template oligonucleotide containing a this compound

-

5'-labeled primer oligonucleotide

-

DNA polymerase (e.g., a Y-family TLS polymerase)

-

Reaction buffer specific for the polymerase

-

dNTPs

-

Stop solution

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Methodology:

-

Substrate Preparation:

-

Anneal the 5'-labeled primer to the this compound-containing template strand.[3]

-

-

TLS Reaction:

-

Initiate the reaction by adding the DNA polymerase and dNTPs to the primer-template substrate in the appropriate reaction buffer.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

Take time-course samples and quench the reaction with a stop solution.[3]

-

-

Analysis:

-

Separate the reaction products by denaturing PAGE.

-

Visualize the labeled DNA fragments.

-

Analyze the gel to determine the efficiency of nucleotide incorporation opposite the this compound and the extent of primer extension beyond the lesion.[3]

-

Conclusion

This compound is an indispensable tool for researchers studying the multifaceted aspects of DNA damage and repair. Its stability and close resemblance to a natural abasic site provide a robust platform for a wide array of experimental investigations. The quantitative data, signaling pathway information, and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors. As our understanding of DNA repair pathways continues to grow, the applications of synthetic abasic sites like this compound will undoubtedly expand, leading to new insights into disease mechanisms and the development of innovative therapeutic strategies.

References

- 1. metabion.com [metabion.com]

- 2. This compound Abasic Oligonucleotides [biosyn.com]

- 3. Translesion synthesis of apurinic/apyrimidic siteanalogues by Y-family DNA polymerase Dbh from Sulfolobus acidocaldarius : Translesion synthesis of apurinic/apyrimidic site analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular insight into how the position of an abasic site and its sequence environment influence DNA duplex stability and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insight into AP-endonuclease 1 cleavage of abasic sites at stalled replication fork mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Protocols for Oligonucleotides | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

The Role of Tetrahydrofuran Spacers in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the precise control over the structure and function of oligonucleotides is paramount. Chemical modifications are often introduced to impart desirable properties, such as enhanced stability, specific binding affinity, or to probe biological processes. Among these modifications, the tetrahydrofuran (THF) spacer, a stable mimic of an apurinic/apyrimidinic (AP) or abasic site, holds a significant position. This technical guide provides an in-depth exploration of the function of THF spacers in oligonucleotides, detailing their impact on duplex stability, their utility in studying DNA repair mechanisms, and the experimental protocols to assess their effects.

Naturally occurring abasic sites are one of the most common forms of DNA damage, arising from the spontaneous hydrolysis of the N-glycosidic bond that links a nucleobase to the sugar-phosphate backbone.[1] These sites are mutagenic if not repaired and are key intermediates in the Base Excision Repair (BER) pathway.[1] Synthetic oligonucleotides containing a THF spacer serve as invaluable tools to study the recognition and processing of these lesions by DNA repair enzymes.[1] The THF moiety is a five-membered ring that replaces the nucleobase and the deoxyribose sugar, providing a chemically stable analog of the natural abasic site, which is otherwise prone to degradation.

Core Functions and Properties of THF Spacers

The primary function of a THF spacer in an oligonucleotide is to act as a stable, non-instructional mimic of an abasic site. This allows for the investigation of cellular processes that recognize and act upon these lesions.

Structural Impact: The incorporation of a THF spacer introduces a significant perturbation in the DNA double helix. While it does not grossly distort the overall B-form conformation of the DNA, it creates a localized region of increased flexibility.[1] The absence of a base eliminates the base-pairing and base-stacking interactions at that position, leading to a significant thermodynamic destabilization of the DNA duplex.[2][3]

Thermodynamic Destabilization: The loss of base pairing and stacking interactions at the abasic site results in a notable decrease in the melting temperature (Tm) of the DNA duplex. This destabilization is influenced by the sequence context, particularly the identity of the neighboring base pairs.[1] The base opposite the THF spacer also plays a role in the overall stability, with purines generally being more accommodating than pyrimidines.

Quantitative Analysis of THF Spacer Effects on Duplex Stability

The thermodynamic consequences of incorporating a THF spacer into a DNA duplex have been quantitatively assessed in various studies. The following tables summarize key thermodynamic parameters from published literature, providing a comparative overview of the destabilizing effect of a THF spacer in different sequence contexts.

| Oligonucleotide Sequence (13-mer) | Modification | Melting Temperature (Tm, °C) | ΔTm (°C) vs. Unmodified |

| 5'-CGC AT G CAT GCG-3' 3'-GCG TA C GTA CGC-5' | Unmodified | 63.9 | - |

| 5'-CGC AX G CAT GCG-3' 3'-GCG TA C GTA CGC-5' | THF Spacer (X) | 50.0 | -13.9 |

| 5'-CGC AX G CAT GCG-3' 3'-GCG TC C GTA CGC-5' | THF Spacer (X) | 48.5 | -15.4 |

| 5'-CGC AX G CAT GCG-3' 3'-GCG TG C GTA CGC-5' | THF Spacer (X) | 49.2 | -14.7 |

| 5'-CGC AX G CAT GCG-3' 3'-GCG TT C GTA CGC-5' | THF Spacer (X) | 47.8 | -16.1 |

Table 1: Effect of a THF Spacer on the Melting Temperature (Tm) of a 13-mer DNA Duplex. The data illustrates the significant decrease in thermal stability upon introduction of a THF spacer (X) and the influence of the opposing base.

| Thermodynamic Parameter | Unmodified Duplex | Duplex with THF Spacer | Change (Δ) |

| ΔG°37 (kcal/mol) | -15.8 | -12.5 | +3.3 |

| ΔH° (kcal/mol) | -92.2 | -75.4 | +16.8 |

| ΔS° (cal/mol·K) | -249 | -211 | +38 |

Table 2: Thermodynamic Parameters for the Melting of a 13-mer DNA Duplex With and Without a THF Spacer. The positive change in Gibbs Free Energy (ΔG°) indicates a less spontaneous (less stable) duplex formation in the presence of the THF spacer. The changes in enthalpy (ΔH°) and entropy (ΔS°) reflect the loss of favorable interactions and increased disorder, respectively.

Applications in Research and Drug Development

Oligonucleotides containing THF spacers are instrumental in several areas of research:

-

DNA Repair Studies: They are crucial substrates for studying the enzymes involved in the Base Excision Repair (BER) pathway, such as DNA glycosylases and AP endonucleases. Researchers can investigate the recognition, binding, and cleavage activities of these enzymes on a stable abasic site mimic.

-

DNA Polymerase Fidelity: THF-containing templates are used to study the mechanisms of translesion synthesis by DNA polymerases, investigating which nucleotide is preferentially incorporated opposite an abasic site.

-

Drug Development: In the context of antisense oligonucleotides and siRNAs, the introduction of a THF spacer can be used to modulate the binding affinity to the target nucleic acid and to study the impact of abasic lesions on the efficacy and specificity of these therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving oligonucleotides containing THF spacers.

Solid-Phase Synthesis of Oligonucleotides with a THF Spacer

The synthesis of oligonucleotides containing a THF spacer is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The key difference is the use of a specific THF phosphoramidite monomer at the desired position in the sequence.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

-

THF phosphoramidite (dSpacer CE Phosphoramidite)

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

-

Anhydrous acetonitrile

Protocol:

-

Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the use of the THF phosphoramidite at the appropriate cycle.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.

-

Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the THF phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

-

Quality Control: The final product is characterized by mass spectrometry to confirm its identity and purity.

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands. This provides a direct measure of the duplex stability.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

Oligonucleotide containing the THF spacer and its complementary strand

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

Protocol:

-

Sample Preparation: Anneal the oligonucleotide containing the THF spacer with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm as a function of temperature.

-

Melting Curve Acquisition: Place the cuvette with the annealed duplex in the spectrophotometer. Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute), recording the absorbance at regular intervals.

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay assesses the stability of an oligonucleotide containing a THF spacer in the presence of nucleases.

Materials:

-

Oligonucleotide containing the THF spacer (and a control unmodified oligonucleotide)

-

Exonuclease (e.g., snake venom phosphodiesterase for 3' to 5' degradation, or a 5' exonuclease)

-

Incubation buffer for the nuclease

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel loading buffer

-

DNA staining solution (e.g., SYBR Gold) or fluorescently labeled oligonucleotides

-

Gel imaging system

Protocol:

-

Reaction Setup: In separate tubes, incubate a known amount of the THF-containing oligonucleotide and the control oligonucleotide with the nuclease in its appropriate buffer.

-

Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the enzymatic degradation by adding a stop solution (e.g., EDTA-containing loading buffer) and heating the sample.

-

PAGE Analysis: Run the samples from each time point on a denaturing polyacrylamide gel to separate the oligonucleotides based on size.

-

Visualization and Analysis: Stain the gel with a DNA stain or, if using fluorescently labeled oligos, visualize the gel using an appropriate imager. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation. Compare the degradation rate of the THF-containing oligonucleotide to the unmodified control. While the THF spacer itself does not confer significant nuclease resistance, this assay can be used to evaluate the overall stability of the modified oligonucleotide in a biological context. To enhance nuclease resistance, modifications like phosphorothioate linkages can be incorporated in addition to the THF spacer.[4][5]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins to a specific DNA sequence, such as the recognition of an abasic site by a DNA repair enzyme.

Materials:

-

Oligonucleotide probe containing a THF spacer, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

-

Purified DNA-binding protein (e.g., a DNA glycosylase or AP endonuclease)

-

Binding buffer (composition will vary depending on the protein, but typically contains buffer, salt, a non-specific competitor DNA like poly(dI-dC), and glycerol)

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE buffer)

-

PAGE system

-

Autoradiography film and cassette (for radioactive probes) or a fluorescent gel imager

Protocol:

-

Probe Labeling: Label the 5' end of the oligonucleotide probe containing the THF spacer with 32P using T4 polynucleotide kinase or with a fluorescent dye during synthesis.

-

Binding Reaction: In a small volume, incubate the labeled probe with increasing concentrations of the purified protein in the binding buffer. Include a control reaction with no protein.

-

Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

Visualization: After electrophoresis, dry the gel and expose it to autoradiography film or scan it on a fluorescent imager.

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The intensity of the shifted band will increase with higher protein concentrations, allowing for the determination of binding affinity.

Mandatory Visualizations

Caption: A simplified diagram of the Base Excision Repair (BER) pathway.

Caption: A general experimental workflow for the characterization of oligonucleotides containing a THF spacer.

Conclusion

Tetrahydrofuran spacers are indispensable tools in the field of nucleic acid research and therapeutics. By providing a stable mimic of a natural abasic site, they enable detailed investigations into the fundamental processes of DNA damage and repair. Furthermore, their incorporation into therapeutic oligonucleotides allows for a nuanced understanding of how such lesions might affect drug efficacy and mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of THF-containing oligonucleotides in their work. A thorough understanding of their function and the methods to characterize their effects is crucial for advancing our knowledge of nucleic acid biology and for the rational design of next-generation oligonucleotide-based therapies.

References

- 1. Thermodynamic consequences of an abasic lesion in duplex DNA are strongly dependent on base sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

Investigating DNA-Protein Interactions with dSPACER: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of dSPACER, a synthetic abasic site mimic, and its application in the detailed study of DNA-protein interactions. From understanding its fundamental properties to the practical implementation in key experimental protocols, this document serves as a comprehensive resource for researchers leveraging this powerful tool in fields ranging from DNA repair to drug discovery.

Introduction to this compound

A this compound is a stable synthetic analog of a natural apurinic/apyrimidinic (AP) or abasic site in DNA.[1][2] Structurally, it is a tetrahydrofuran derivative that replaces a nucleotide base, leaving the sugar-phosphate backbone intact.[3] This modification is crucial for investigating the interactions of proteins with these common forms of DNA damage. Naturally occurring abasic sites are unstable, but this compound provides a robust alternative for in vitro studies, as it can withstand the chemical conditions of oligonucleotide synthesis and purification.[3]

The primary application of this compound is in the study of DNA damage and repair mechanisms, particularly the Base Excision Repair (BER) pathway.[1] In this pathway, various enzymes recognize and process abasic sites to maintain genomic integrity. By incorporating a this compound into an oligonucleotide, researchers can create a stable substrate to study the binding and activity of these repair proteins. Additionally, this compound can be used as a simple spacer to introduce a defined distance between different functional parts of an oligonucleotide.[3]

Core Applications of this compound in DNA-Protein Interaction Studies

The use of this compound-containing oligonucleotides allows for the precise investigation of proteins that recognize and bind to abasic sites. This has significant implications for:

-

Elucidating DNA Repair Pathways: this compound is instrumental in dissecting the molecular mechanisms of the BER pathway. It allows for the characterization of the binding affinity and kinetics of key repair enzymes such as AP endonucleases and DNA glycosylases.

-

Drug Discovery and Development: As abasic sites are a form of DNA damage, the proteins that interact with them are potential targets for novel therapeutics, particularly in oncology. This compound-based assays can be used to screen for small molecules or biologics that modulate the activity of DNA repair proteins.[4]

-

Understanding Transcription Factor Regulation: While less common, the presence of an abasic site within a transcription factor binding site can influence its binding affinity and specificity. This compound can be used to study these effects and uncover novel regulatory mechanisms.

Quantitative Analysis of Protein Binding to Abasic Sites

Quantifying the binding affinity of proteins to DNA containing an abasic site is crucial for understanding the specificity and efficiency of DNA repair processes. The table below summarizes key quantitative data for the interaction of AP Endonuclease 1 (APE1), a critical enzyme in the BER pathway, with DNA containing a this compound (referred to as THF, tetrahydrofuran, an abasic site mimic).

| Protein | DNA Substrate | Method | Dissociation Constant (Kd) | Reference |

| Human AP Endonuclease 1 (APE1) | 34-mer duplex with a central THF | Fluorescence Titration | 5.3 ± 0.5 nM | [5] |

Key Experimental Protocols

This section provides detailed methodologies for two common in vitro assays used to study DNA-protein interactions using this compound-containing oligonucleotides: the Electrophoretic Mobility Shift Assay (EMSA) and the DNA Pull-Down Assay.

Electrophoretic Mobility Shift Assay (EMSA) with a this compound Probe

EMSA is a widely used technique to detect the binding of a protein to a specific DNA sequence. The principle is based on the reduced electrophoretic mobility of a DNA-protein complex compared to the free DNA probe.[6]

Materials:

-

This compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide (typically 20-50 bp) containing a this compound at a specific position. One strand is typically labeled with a non-radioactive tag (e.g., biotin, infrared dye) for detection.

-

Unlabeled Competitor Oligonucleotides:

-

Specific Competitor: Identical sequence to the labeled probe but without the label.

-

Non-specific Competitor: A random DNA sequence of the same length.

-

Mutant Competitor: Identical sequence to the labeled probe but with a key nucleotide mutated, while retaining the this compound.

-

-

Purified Protein of Interest: The protein whose binding to the this compound-containing DNA is being investigated.

-

Binding Buffer: Typically contains Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA/protein (e.g., poly(dI-dC), BSA) to reduce non-specific binding. The exact composition should be optimized for the protein of interest.

-

Native Polyacrylamide Gel (4-8%): The gel matrix for separating the DNA-protein complexes.

-

TBE or TGE Buffer: Running buffer for electrophoresis.

-

Detection System: Appropriate for the chosen probe label (e.g., chemiluminescence detector for biotin, infrared imager for IRDye).

Protocol:

-

Probe Preparation: Anneal the labeled and unlabeled complementary single-stranded oligonucleotides to create the double-stranded this compound probe.

-

Binding Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice:

-

Lane 1 (Free Probe): Labeled this compound probe, binding buffer.

-

Lane 2 (Protein-DNA Complex): Labeled this compound probe, binding buffer, purified protein.

-

Lane 3 (Specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess (e.g., 50-100 fold) of the unlabeled specific competitor.

-

Lane 4 (Non-specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess of the unlabeled non-specific competitor.

-

-

Incubation: Incubate the reactions at room temperature (or 37°C, depending on the protein) for 20-30 minutes to allow for complex formation.

-

Gel Electrophoresis: Load the samples onto the native polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

-

Transfer and Detection:

-

For biotin-labeled probes, transfer the separated complexes from the gel to a nylon membrane. Detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

For infrared dye-labeled probes, image the gel directly using an appropriate infrared imaging system.

-

-

Data Analysis: A "shift" in the mobility of the labeled probe in the presence of the protein (Lane 2) compared to the free probe (Lane 1) indicates a DNA-protein interaction. The reduction of this shift in the presence of the specific competitor (Lane 3) but not the non-specific competitor (Lane 4) confirms the specificity of the interaction.

DNA Pull-Down Assay with a this compound Probe

The DNA pull-down assay is used to isolate and identify proteins that bind to a specific DNA sequence. A biotinylated DNA probe is used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.

Materials:

-

Biotinylated this compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing a this compound and a biotin label at one end.

-

Streptavidin-coated Magnetic Beads: For capturing the biotinylated DNA probe.

-

Cell Lysate: A nuclear or whole-cell extract containing the potential binding proteins.

-

Binding Buffer: Similar to the EMSA binding buffer, optimized for the expected protein interactions.

-

Wash Buffers: A series of buffers with increasing stringency (e.g., varying salt concentrations) to remove non-specifically bound proteins.

-

Elution Buffer: A high-salt buffer or a buffer containing a denaturing agent (e.g., SDS) to release the bound proteins from the DNA probe.

-

SDS-PAGE and Western Blotting Reagents: For analysis of the pulled-down proteins.

Protocol:

-

Probe Immobilization: Incubate the biotinylated this compound probe with the streptavidin-coated magnetic beads to allow for binding.

-

Bead Washing: Wash the beads several times with binding buffer to remove any unbound probe.

-

Binding Reaction: Add the cell lysate to the bead-probe complex and incubate with gentle rotation for 1-2 hours at 4°C to allow for protein binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Add elution buffer to the beads and incubate to release the specifically bound proteins.

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by silver staining or Coomassie blue staining.

-

Identify specific proteins of interest by Western blotting using an antibody against the candidate protein.

-

For unbiased identification of all binding partners, the eluted proteins can be analyzed by mass spectrometry.

-

Visualizing Workflows and Pathways

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Base Excision Repair (BER) Pathway

The BER pathway is the primary mechanism for repairing abasic sites in the genome. The this compound is a key tool for studying the proteins involved in this pathway.

Caption: The Base Excision Repair (BER) pathway for repairing a damaged DNA base.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

This workflow outlines the key steps in performing an EMSA to detect the binding of a protein to a this compound-containing DNA probe.

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Experimental Workflow: DNA Pull-Down Assay

This diagram illustrates the process of a DNA pull-down assay to isolate and identify proteins that bind to a this compound-containing DNA probe.

References

- 1. Proteomic approach to identification of proteins reactive for abasic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Genome-Wide Identification of Transcription Factor Binding Sites | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. DNA Pull-Down Assay Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Incorporating dSPACER into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of dSPACER (abasic furan) into synthetic oligonucleotides. This document outlines the chemical principles, detailed experimental protocols, and key applications of this compound-modified oligonucleotides in research and drug development.

Introduction to this compound

A this compound, also known as an abasic furan or tetrahydrofuran (THF) moiety, is a synthetic analog of an apurinic/apyrimidinic (AP) site in DNA.[1][2] It is a 1',2'-Dideoxyribose modification that lacks a nucleobase, creating a stable mimic of a naturally occurring abasic site.[2] These natural abasic sites are common forms of DNA damage that arise from spontaneous depurination or as intermediates in the Base Excision Repair (BER) pathway.[2] Unlike their natural counterparts, which are labile, dSPACERs are chemically stable and can withstand the conditions of oligonucleotide synthesis, deprotection, and purification.[2]

The incorporation of dSPACERs into oligonucleotides serves several key purposes in research and therapeutics:

-

Studying DNA Damage and Repair: this compound-containing oligonucleotides are invaluable tools for investigating the mechanisms of DNA repair pathways, particularly the BER pathway. They serve as stable substrates for enzymes such as AP endonucleases and DNA glycosylases.

-

Mimicking Mutagenic Lesions: By creating a site that lacks base-pairing information, dSPACERs can be used to study the mutagenic potential of abasic sites and the fidelity of DNA polymerases during translesion synthesis.

-

Structural Biology: The inclusion of a this compound can be used to probe the structural and dynamic properties of DNA, including the effects of lesions on duplex stability and conformation.

-

Drug Development: Modified oligonucleotides containing dSPACERs can be employed in the development of therapeutic agents that target DNA repair pathways or act as specific enzyme inhibitors.

-

Biophysical Studies: They are utilized to investigate protein-DNA interactions and the recognition of damaged DNA by various enzymes.

Chemical Incorporation of this compound via Phosphoramidite Synthesis

The most common and efficient method for incorporating a this compound into a synthetic oligonucleotide is through automated solid-phase phosphoramidite chemistry. This process utilizes a this compound phosphoramidite, which is a protected and activated form of the this compound molecule that can be readily coupled to the growing oligonucleotide chain.

Experimental Workflow for this compound Incorporation

Caption: Workflow for incorporating this compound via phosphoramidite chemistry.

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

Materials:

-

DNA synthesizer

-

This compound CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Standard DNA phosphoramidites (dA, dC, dG, dT; 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

-

Anhydrous acetonitrile

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Ammonium hydroxide solution (30%)

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the cycle at which the this compound phosphoramidite will be incorporated.

-

Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each monomer addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed with the deblocking solution.

-

Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 2-5 minutes is recommended for modified phosphoramidites like this compound to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.

-

-

Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent standard nucleotide until the full-length oligonucleotide is synthesized.

-

Final Deblocking (Optional): The terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification by reverse-phase HPLC is often preferred for higher purity.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Purification: The crude oligonucleotide solution is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HPLC Purification of this compound-Containing Oligonucleotides

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 HPLC column

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Buffer B: 100% Acetonitrile

-

Crude this compound-oligonucleotide solution

Procedure:

-

Sample Preparation: Resuspend the dried crude oligonucleotide in Buffer A.

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 40% Buffer B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.

-

Monitor the elution profile at 260 nm. The full-length, DMT-on product will be the most retained (hydrophobic) peak.

-

-

Fraction Collection: Collect the peak corresponding to the desired product.

-

DMT Removal (if DMT-on): Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group.

-

Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove the TEAA buffer.

Quantitative Data

The incorporation of a this compound can influence the properties of an oligonucleotide. The following tables summarize key quantitative data for consideration.

| Parameter | Value | Notes |

| Coupling Efficiency | >98% | With an extended coupling time of 2-5 minutes, the coupling efficiency of this compound phosphoramidite is comparable to standard phosphoramidites, which typically exceed 99%.[3][4] |

| Effect on Duplex Stability (ΔTm) | -10 to -15 °C per insertion | The presence of an abasic site significantly destabilizes a DNA duplex. The exact change in melting temperature (Tm) is sequence-dependent.[1][5] |

Table 1: Physicochemical Properties of this compound Incorporation

| Application | Parameter | Value | Reference Method |

| Base Excision Repair Assay | Km (for human Uracil-DNA Glycosylase) | ~50 nM | The Km for UDG acting on a uracil-containing substrate provides a benchmark for comparing the binding affinity of other BER enzymes to this compound sites.[6] |

| Enzymatic Ligation | Ligation Efficiency (T4 DNA Ligase) | ~100% (at a nick) | T4 DNA ligase can efficiently seal a nick adjacent to a 5'-phosphorylated this compound.[7] However, it will not ligate across an abasic site. |

Table 2: Performance Data of this compound in Biological Assays

Applications and Relevant Protocols

Application 1: Studying the Base Excision Repair (BER) Pathway

This compound-containing oligonucleotides are excellent substrates for studying the enzymes of the BER pathway. A common application is to assay the activity of AP endonucleases, which recognize and cleave the phosphodiester backbone 5' to the abasic site.

Caption: Simplified diagram of the Base Excision Repair pathway.

Protocol 3: Fluorescence-Based Assay for AP Endonuclease Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of an AP endonuclease, such as human APE1, on a this compound-containing oligonucleotide probe.

Materials:

-

Dual-labeled oligonucleotide probe: A short oligonucleotide (e.g., 20-30 bases) containing a this compound, a fluorophore (e.g., FAM) on the 5' end, and a quencher (e.g., TAMRA) on the 3' end. The probe is designed to form a hairpin structure that brings the fluorophore and quencher into close proximity, resulting in low fluorescence.

-

AP Endonuclease (e.g., recombinant human APE1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Fluorescence plate reader

Procedure:

-

Probe Design: Synthesize and purify a hairpin-forming oligonucleotide with a this compound in the loop region, a fluorophore at the 5'-terminus, and a quencher at the 3'-terminus.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the dual-labeled probe at a final concentration of 100-200 nM.

-

Enzyme Addition: Initiate the reaction by adding varying concentrations of the AP endonuclease to the wells. Include a no-enzyme control.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

-

Data Analysis: The cleavage of the phosphodiester bond at the this compound site by the AP endonuclease will linearize the hairpin probe, separating the fluorophore and quencher and leading to an increase in fluorescence. The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase. Enzyme kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at different substrate concentrations.

Application 2: Enzymatic Ligation of this compound-Modified Oligonucleotides

While T4 DNA ligase cannot ligate across an abasic site, it can efficiently ligate a nick in a DNA duplex where one of the termini is a this compound.[7] This is useful for constructing more complex DNA structures or for labeling applications.

Protocol 4: T4 DNA Ligase-Mediated Ligation of a 5'-dSPACER Oligonucleotide

Materials:

-

5'-phosphorylated oligonucleotide containing a 3'-dSPACER

-

A second oligonucleotide with a 3'-hydroxyl group

-

A complementary template oligonucleotide that brings the two substrate oligonucleotides into proximity with a nick between them

-

T4 DNA Ligase and reaction buffer (containing ATP)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Annealing: In a microcentrifuge tube, mix the 5'-phosphorylated this compound oligonucleotide, the second oligonucleotide, and the template oligonucleotide in a 1:1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

-

Ligation Reaction: To the annealed mixture, add T4 DNA ligase and T4 DNA ligase reaction buffer to the manufacturer's recommended final concentrations.

-

Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

-

Analysis: Stop the reaction by adding a loading dye containing a denaturant (e.g., formamide) and heating to 95°C for 5 minutes. Analyze the ligation products by denaturing PAGE. The ligated product will be a longer oligonucleotide with a size equal to the sum of the two starting oligonucleotides.

-

Quantification: The ligation efficiency can be quantified by densitometry of the gel bands corresponding to the unligated and ligated products.

Conclusion

The incorporation of this compound into oligonucleotides provides a powerful and versatile tool for a wide range of applications in molecular biology, biochemistry, and drug development. Through standard phosphoramidite chemistry, these stable abasic site mimics can be readily introduced into synthetic DNA and RNA. The detailed protocols and quantitative data presented in these application notes offer a comprehensive resource for researchers seeking to utilize this compound-modified oligonucleotides in their work.

References

- 1. Disruption of energetic and dynamic base pairing cooperativity in DNA duplexes by an abasic site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Abasic Oligonucleotides [biosyn.com]

- 3. The kinetics of uracil-N-glycosylase distribution inside replication foci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

Application Notes and Protocols: dSPACER in CRISPR/Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of CRISPR/Cas9 gene editing, the chemical modification of oligonucleotide components—namely the guide RNA (gRNA) and the donor DNA template for Homology-Directed Repair (HDR)—has emerged as a critical area of research. These modifications can significantly enhance the efficiency, specificity, and in vivo stability of the editing machinery. This document explores the potential applications of a specific chemical modification, the dSPACER, in CRISPR/Cas9 workflows.